4,5-Dichlorophthalic acid
Overview
Description
4,5-Dichlorophthalic acid (DCPA) is a compound that has been extensively studied due to its reactivity and potential applications in various fields such as the chemical, plastic, agrochemical, and pharmaceutical industries. The compound is known for its ability to form proton-transfer compounds with a variety of Lewis bases, which has been the subject of numerous structural analyses .
Synthesis Analysis
The synthesis of DCPA derivatives has been explored through reactions with different nucleophiles. For instance, the reactivity of 4,5-dichlorophthalic anhydride towards nucleophiles like thiosemicarbazide and various amines has been studied to produce carboxylic acid derivatives. These derivatives are confirmed using spectroscopic methods such as NMR, IR, and MS, and their structures and properties are further analyzed using density-functional theory (DFT) .
Molecular Structure Analysis
The molecular structure of DCPA and its derivatives has been elucidated using X-ray crystallography. The studies have revealed that DCPA forms one-dimensional hydrogen-bonded chain structures when it reacts with various Lewis bases. These structures are stabilized by hydrogen bonds and, in some cases, by aromatic ring pi-pi associations .
Chemical Reactions Analysis
DCPA is involved in a variety of chemical reactions, particularly as a reactant in the formation of proton-transfer salts with different Lewis bases. These reactions lead to the formation of compounds with diverse hydrogen-bonded structures, ranging from zero-dimensional to three-dimensional networks. The specific interactions and hydrogen-bonding patterns are highly dependent on the nature of the Lewis base involved .
Physical and Chemical Properties Analysis
The physical and chemical properties of DCPA derivatives are closely related to their molecular structures. The planarity of the hydrogen phthalate anions and the presence of short intramolecular carboxyl-carboxyl O-H...O hydrogen bonds contribute to the stability and reactivity of these compounds. The properties of these compounds are further influenced by the presence of water molecules and the type of cation-anion interactions within the crystal lattice .
Scientific Research Applications
Synthesis and Chemical Reactivity
4,5-Dichlorophthalic acid serves as a raw material in various chemical syntheses. For instance, it is used to synthesize 4,5-dichlorophthalonitrile through dehydration, imidization, ammonolysis, and further dehydration processes, offering a simplified operation and improved yield (Wang Shu-zhao, 2008). Its reactivity with different nucleophiles, such as thiosemicarbazide and various amines, to produce carboxylic acid derivatives, has been explored, with structures confirmed by NMR, IR, and MS spectra analyses (Hatem A. Abuelizz et al., 2022).
Analytical Chemistry Applications
In analytical chemistry, derivatives of 4,5-dichlorophthalic acid, like 4,5-diaminophthalhydrazide, have been used as sensitive chemiluminescence reagents for α-keto acids in liquid chromatography. This reagent shows selective reactions and allows for efficient separation and detection of biologically significant acids (J. Ishida et al., 1990).
Material Science and Polymer Chemistry
In material science, 4,5-dichlorophthalic acid plays a role in synthesizing poly(isothianaphthene) derivatives with potential photovoltaic applications. These materials, derived from substituted dithiophthalides synthesized using 4,5-dichlorophthalic acid, exhibit light-harvesting properties and are promising for photovoltaic applications due to their photoinduced charge generation (I. Połeć et al., 2003).
Structural Chemistry
Structural chemistry studies frequently involve 4,5-dichlorophthalic acid. Its ability to form low-dimensional hydrogen-bonded structures with various Lewis bases has been extensively studied, contributing to understanding molecular interactions and crystallography (Graham Smith et al., 2010). Similar studies have investigated its structural interactions with a range of compounds, elucidating hydrogen bonding patterns and molecular arrangements in crystals (Graham Smith et al., 2010).
Luminescent Materials
In the development of luminescent materials, coordination polymers based on 4,5-dichlorophthalate exhibit tunable luminescence. These materials have potential applications as luminescent bar codes due to their multiemissive properties, which range from visible to infrared light (Albert-Manga Badiane et al., 2018).
Safety And Hazards
Future Directions
The market for 4,5-Dichlorophthalic Acid is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023 . This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . The market expansion is driven by increasing consumer demand, technological advancements, and favorable government regulations .
properties
IUPAC Name |
4,5-dichlorophthalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOQKGWUMUEJLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069149 | |
Record name | 1,2-Benzenedicarboxylic acid, 4,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichlorophthalic acid | |
CAS RN |
56962-08-4 | |
Record name | 4,5-Dichlorophthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56962-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarboxylic acid, 4,5-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056962084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 4,5-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, 4,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichlorophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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